Superior Tumor and Lymph Node Uptake of PEBCA Nanoparticles Relative to PBCA and POCA
In a direct comparative study, poly(2-ethylbutyl cyanoacrylate) (PEBCA) nanoparticles exhibited the highest uptake in both the patient-derived breast cancer xenograft MAS98.12 and in lymph nodes, outperforming poly(n-butyl cyanoacrylate) (PBCA) and poly(octyl cyanoacrylate) (POCA) nanoparticles [1]. While all three nanoparticle types were structurally similar and PEGylated, PEBCA demonstrated a clear advantage in tumor accumulation, positioning it as the most promising candidate for cancer drug delivery among the tested PACA variants.
| Evidence Dimension | Tumor and lymph node nanoparticle uptake |
|---|---|
| Target Compound Data | Highest uptake in MAS98.12 xenograft and lymph nodes |
| Comparator Or Baseline | PBCA (poly(n-butyl cyanoacrylate)) and POCA (poly(octyl cyanoacrylate)) nanoparticles |
| Quantified Difference | Qualitatively highest (rank order: PEBCA > PBCA ≈ POCA) |
| Conditions | Intravenous injection in mice bearing patient-derived breast cancer xenograft MAS98.12; PEGylated nanoparticles |
Why This Matters
Higher tumor accumulation of drug-loaded nanoparticles directly correlates with improved therapeutic index and reduced systemic toxicity, making PEBCA a preferred monomer for oncological nanocarrier development.
- [1] Pandya, A. D., et al. (2021). Biodistribution of Poly(alkyl cyanoacrylate) Nanoparticles in Mice and Effect on Tumor Infiltration of Macrophages into a Patient-Derived Breast Cancer Xenograft. Nanomaterials, 11(5), 1140. View Source
